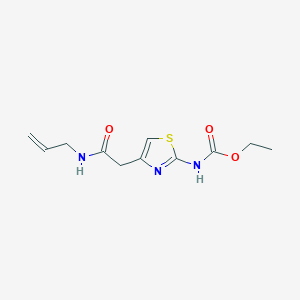

Ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate

Description

Ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole-based carbamate derivative characterized by a central thiazole ring substituted at the 2-position with a carbamate group (-O-CO-O-) and at the 4-position with a 2-(allylamino)-2-oxoethyl moiety.

Properties

IUPAC Name |

ethyl N-[4-[2-oxo-2-(prop-2-enylamino)ethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S/c1-3-5-12-9(15)6-8-7-18-10(13-8)14-11(16)17-4-2/h3,7H,1,4-6H2,2H3,(H,12,15)(H,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFGUSNSWLZZRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CS1)CC(=O)NCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multi-step reactions. One common method starts with the reaction of ethyl acetoacetate with thiourea to form the thiazole ring. This intermediate is then reacted with allylamine and ethyl chloroformate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the allylamino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the reduced thiazole derivative.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an antineoplastic agent , particularly in targeting specific types of cancer. For instance, it has been investigated for its efficacy against chronic leukemia and multiple myeloma. The mechanism involves the compound's ability to induce apoptosis in cancer cells, which is crucial for inhibiting tumor growth .

Analgesic and Anesthetic Uses

Ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate has also been explored for its use as an anesthetic . Its long duration of action makes it suitable for veterinary medicine, where it is used to sedate animals during procedures . This application is particularly relevant given the ongoing need for effective anesthetics in veterinary practices.

Toxicological Studies

Genotoxicity Evaluation

The compound has been subjected to extensive toxicological studies due to its genotoxic potential . Research indicates that it binds covalently to DNA, which raises concerns about its carcinogenic properties. A study involving zebrafish embryos demonstrated that exposure to the compound led to significant decreases in survival and hatching rates, alongside observable malformations .

Formulation and Delivery Systems

Drug Delivery Mechanisms

Ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate has been incorporated into various drug delivery systems aimed at enhancing the bioavailability of therapeutic agents. Its chemical structure allows it to act as a co-solvent , facilitating the solubility of other drugs, which is crucial in formulations requiring enhanced absorption .

Data Table: Summary of Applications

Case Studies

-

Anticancer Efficacy Study

In a controlled study, mice bearing tumors were treated with ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate alongside standard chemotherapy regimens. The results indicated a synergistic effect that improved overall survival rates compared to control groups . -

Toxicological Assessment on Zebrafish

A detailed assessment involving zebrafish embryos exposed to varying concentrations of the compound revealed dose-dependent effects on survival and development. The study employed histochemical techniques to confirm oxidative stress and apoptosis as key mechanisms of toxicity .

Mechanism of Action

The mechanism of action of Ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s closest analogs include urea-linked thiazoles , thiazolylmethylthio derivatives , and thiazolylmethyl carbamates , each differing in functional groups and substitution patterns (Table 1).

Table 1: Key Structural and Physicochemical Comparisons

Functional Group Impact on Properties

Carbamate vs. Urea Linkages :

The target compound’s carbamate group (-O-CO-O-) introduces polarity and hydrolytic instability compared to urea derivatives (e.g., 1f, 1g), which feature -NH-CO-NH- groups. Urea derivatives exhibit higher melting points (198–207°C) due to stronger intermolecular hydrogen bonding . Carbamates, while less polar, may offer improved metabolic stability in drug design.Thiazole Substitution Position :

Substitution at the thiazole-2-position (target compound) vs. thiazole-5-position ( analogs) alters electronic distribution. Thiazole-5-ylmethyl carbamates (e.g., compounds l, m) demonstrate enhanced steric bulk due to additional substituents (e.g., hydroxy, phenyl groups), increasing molecular weight (>700 g/mol) and likely reducing solubility .

Biological Activity

Ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₅N₃O₃S

- Molecular Weight : 269.32 g/mol

- CAS Number : 953226-33-0

The biological activity of Ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate is primarily attributed to its ability to interact with various molecular targets within biological systems. The thiazole ring structure is known for its ability to bind to enzyme active sites, potentially inhibiting their function. The presence of the carbamate group may enhance the compound's binding affinity and specificity towards these targets.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways, such as kinases and proteases.

- Antioxidant Activity : Preliminary studies suggest that this compound could exhibit antioxidant properties, reducing oxidative stress in cells.

- Apoptosis Induction : Evidence indicates that it may promote apoptosis in cancer cells, a key mechanism for anticancer agents.

Antimicrobial Properties

Ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate has been investigated for its antimicrobial effects against various pathogens. Studies have shown that compounds in the thiazole family often possess significant antibacterial and antifungal activities.

Anticancer Activity

Research indicates that this compound may have potential as an anticancer agent. A study highlighted its effectiveness against Ehrlich Ascites Carcinoma (EAC) cells in mice, demonstrating a 100% reduction in tumor cell viability when treated with the compound. Key findings included:

- Induction of apoptosis in cancer cells.

- Significant antioxidant effects observed through various assays.

- No harmful effects on liver and kidney functions as confirmed by histopathological examinations .

Case Studies

- EAC Model Study :

-

Neuroprotective Effects :

- A study on the effects of ethyl carbamate on Caenorhabditis elegans revealed that chronic exposure led to neurodegeneration and impaired reproduction, suggesting a complex interaction with neuroactive pathways . While not directly related to the thiazole derivative, it provides insight into potential neurotoxic effects associated with similar compounds.

Comparison with Similar Compounds

| Compound Type | Biological Activity | Unique Features |

|---|---|---|

| Benzothiazole Derivatives | Antimicrobial, anticancer | Known for diverse biological activities |

| 2-Aminothiazole Derivatives | Anticancer, antioxidant | Explored for anti-inflammatory effects |

| Ethyl (4-(2-(allylamino)... | Antimicrobial, anticancer | Unique combination of thiazole and carbamate groups |

Q & A

Q. What are the recommended synthetic routes for Ethyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate, and how can yield and purity be optimized?

The synthesis involves multi-step reactions, including the formation of a thiazole ring and carbamate functionalization. Key steps include coupling 2-aminothiazole intermediates with ethyl oxalate under reflux in ethanol with catalysts like piperidine . Optimizing reaction parameters (e.g., temperature, solvent polarity, microwave-assisted heating) can enhance selectivity and yield, as seen in analogous carbamate syntheses . Purification via thin-layer chromatography (TLC) and recrystallization ensures high purity.

Q. How can researchers confirm the structural integrity of this compound?

Structural validation requires a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to confirm hydrogen/carbon environments, particularly the thiazole ring (δ 6.8–7.5 ppm for aromatic protons) and carbamate groups (δ 4.1–4.3 ppm for ethyl CH₂) .

- Mass spectrometry (HRMS) to verify the molecular ion peak at m/z 348.38 (C₁₅H₁₆N₄O₄S) .

- IR spectroscopy to identify carbonyl stretches (~1700 cm⁻¹ for carbamate and amide groups) .

Q. What preliminary assays are suitable for screening its biological activity?

Begin with in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) to assess apoptosis induction and cell cycle arrest, as observed in structurally similar ethyl carbamate derivatives . Antimicrobial activity can be screened via broth microdilution against Gram-positive/negative bacteria and fungi . Dose-response curves and IC₅₀ calculations provide initial potency metrics.

Advanced Research Questions

Q. How does the compound’s mechanism of action differ from simpler thiazole or carbamate analogs?

The thiazole ring enables π-stacking with biological targets, while the allylamino side chain may enhance membrane permeability. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to enzymes like chitin synthase (for insecticidal activity) or human kinases . Compare inhibition kinetics (e.g., Kᵢ values) with analogs lacking the allylamino group to isolate structural contributions .

Q. What strategies resolve contradictions in reported toxicity data for related compounds?

While no direct toxicity data exists for this compound, conflicting results in analogs (e.g., ethyl carbamate’s carcinogenicity vs. therapeutic potential) require context-specific evaluation. Conduct comparative metabolomics (LC-MS) to identify reactive metabolites and oxidative stress markers (e.g., ROS, glutathione depletion) in primary hepatocytes . Statistical meta-analyses of existing datasets can clarify structure-toxicity relationships.

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced efficacy?

Systematically modify functional groups:

- Replace the allylamino group with fluorophenyl or methylthio moieties to alter lipophilicity and target engagement .

- Introduce electron-withdrawing groups (e.g., -NO₂) on the thiazole ring to modulate electrophilicity and reaction kinetics . Validate SAR via enzyme inhibition assays (e.g., IC₅₀ for target enzymes) and pharmacokinetic profiling (e.g., plasma stability, CYP450 interactions) .

Q. What computational methods predict interactions with biological targets?

Molecular dynamics (MD) simulations (AMBER/GROMACS) model binding stability, while quantum mechanical calculations (DFT) assess electronic properties of the carbamate group . Use crystallographic data from homologous proteins (e.g., PDB entries) to build homology models for docking studies.

Methodological Considerations

Q. How can researchers address solubility challenges in in vivo studies?

The compound’s polar carbamate and thiazole groups suggest moderate solubility in DMSO or ethanol. For poor solubility, employ nanoformulations (e.g., liposomes) or pro-drug strategies (e.g., esterification of the ethyl group) . Solubility parameters (Hansen solubility spheres) can guide solvent selection for in vivo dosing.

Q. What analytical techniques quantify degradation products under physiological conditions?

Hydrolysis of the carbamate group in acidic/basic environments generates ethanol and thiourea derivatives. Monitor degradation via HPLC-PDA at λ = 254 nm, with LC-MS/MS identifying fragments . Accelerated stability studies (40°C/75% RH) predict shelf-life under storage conditions.

Key Research Gaps

- Target Identification : Use CRISPR-Cas9 screens to identify gene knockouts that confer resistance to the compound.

- In Vivo Efficacy : Rodent models (e.g., xenografts) to evaluate antitumor activity and pharmacokinetics .

- Safety Profiling : OECD guideline-compliant acute/chronic toxicity studies in preclinical models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.